3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Vue d'ensemble

Description

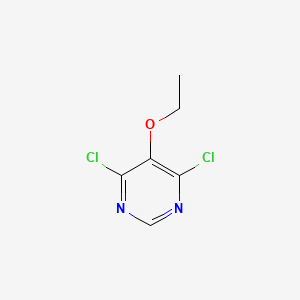

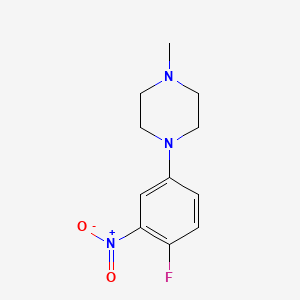

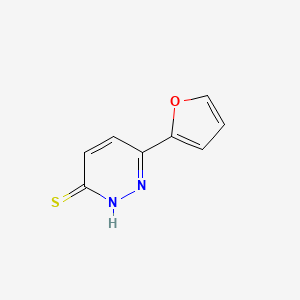

“3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a tetramethyl-1,3,2-dioxaborolane group .

Molecular Structure Analysis

The molecular structure of this compound includes a 1H-indole ring substituted at the 3-position with a methyl group and at the 6-position with a tetramethyl-1,3,2-dioxaborolane group . The presence of the boron atom within the dioxaborolane group can potentially allow for interesting chemical properties and reactivities.Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of the reactive boron atom within the dioxaborolane group . For instance, it may participate in borylation reactions .Applications De Recherche Scientifique

Organic Synthesis

This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the dioxaborolane moiety allows for the formation of carbon-carbon bonds under mild conditions, which is crucial for constructing complex organic molecules. This reaction is highly valuable for the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Material Science

In material science, the compound serves as a precursor for creating photo- and electroactive materials . Its boronate ester group can be used to introduce boron into polymers, which can alter the electrical and optical properties of materials, making them suitable for use in electronic devices and sensors.

Fluorescent Probing

The compound’s structure is conducive to modifications that can result in fluorogenic dyes . These dyes are excitable towards the red range and possess large Stokes-shifts, maintaining excellent fluorogenicity. They are particularly useful in biological applications for imaging and tracking biological processes.

Medicinal Chemistry

In medicinal chemistry, 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is utilized for the development of new drugs . Its core structure is found in many bioactive compounds, and its derivatization can lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Bioconjugation

The compound is also significant in bioconjugation techniques . It can be used to attach various molecules to specific sites on proteins or other biomolecules. This is essential for developing targeted drug delivery systems, diagnostic tools, and in the study of protein interactions.

Catalysis

Lastly, it finds application in catalysis. The boronate ester can act as a Lewis acid catalyst in various organic reactions . This is important for creating more efficient and environmentally friendly chemical processes.

Safety and Hazards

Mécanisme D'action

Target of Action

The compound is part of a unique collection of chemicals provided for early discovery researchers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its effects.

Propriétés

IUPAC Name |

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-9-17-13-8-11(6-7-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHGLGIKGQGLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)

![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)